molecular formula C17H16N4O3S B3444641 N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3444641
M. Wt: 356.4 g/mol
InChI Key: WRHSQNVMOKBBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea, also known as PMTU, is a synthetic compound with potential applications in scientific research. PMTU belongs to the thiadiazole family of compounds, which have been extensively studied due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit the migration and invasion of cancer cells. In inflammation research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce the production of nitric oxide, which is involved in the development of inflammatory diseases. N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurological disorder research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to protect against oxidative stress, which is involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its potential to target specific enzymes or proteins involved in various cellular processes. This allows for more precise and targeted research. Another advantage is that N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has shown low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of using N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is that its mechanism of action is not fully understood. This may make it difficult to interpret the results of studies using N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. Another limitation is that N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has not been extensively studied in humans, so its potential efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and in combination with other anticancer agents. Another direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different inflammatory diseases and in different animal models. Another direction is to investigate its potential as a neuroprotective agent. This could involve studying its effects on different neurodegenerative diseases and in different animal models. Finally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea and its potential toxicity and safety in humans.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been investigated for its potential use in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In inflammation research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases. In neurological disorder research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential neuroprotective effects.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-14-10-6-5-9-13(14)18-16(22)19-17-21-20-15(25-17)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHSQNVMOKBBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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